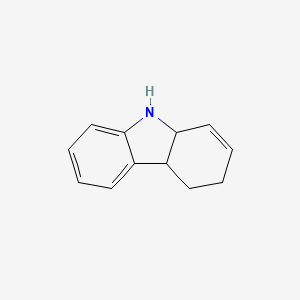

4,4a,9,9a-tetrahydro-3H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

84558-27-0 |

|---|---|

Molecular Formula |

C12H13N |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

4,4a,9,9a-tetrahydro-3H-carbazole |

InChI |

InChI=1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3-5,7-8,10,12-13H,2,6H2 |

InChI Key |

BMHUQQGYKPONJK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(C=C1)NC3=CC=CC=C23 |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 4,4a,9,9a Tetrahydro 3h Carbazole

Dehydrogenation to Aromatic Carbazole (B46965) Systems

A key transformation of 4,4a,9,9a-tetrahydro-3H-carbazole is its dehydrogenation to form the fully aromatic carbazole. This process is of significant interest for the synthesis of carbazole derivatives, which are important in materials science and medicinal chemistry. nih.govacs.org

Mechanistic Studies of Dehydrogenation Processes (e.g., over palladium)

The dehydrogenation of tetrahydrocarbazole to carbazole over a palladium catalyst has been a subject of detailed mechanistic investigation. Through a combination of experimental approaches and theoretical calculations, a comprehensive understanding of the reaction pathway has been achieved.

Studies combining deuterium (B1214612) exchange experiments and density functional theory (DFT) calculations have elucidated the reaction profile for the aromatization of tetrahydrocarbazole. researchgate.net It has been shown that, like many dehydrogenation reactions, the initial abstraction of a hydrogen atom presents the highest energy barrier. researchgate.net

Further research has demonstrated that the dehydrogenation reaction is zero-order with respect to the concentration of the tetrahydrocarbazole substrate. researchgate.net The catalysts exhibit 100% selectivity towards the formation of the desired carbazole product. researchgate.net However, the reaction rate is significantly impeded by product inhibition. researchgate.net This inhibition is attributed to the stronger adsorption of the carbazole product onto the catalyst surface compared to the tetrahydrocarbazole reactant. researchgate.net

Further Functionalization and Derivatization Reactions

Beyond dehydrogenation, the this compound core can undergo a variety of functionalization and derivatization reactions, expanding its synthetic utility.

Formation of Heterocyclic Rings Fused to the Tetrahydrocarbazole Core (e.g., diazines, thiazoles, oxazoles, pyrazoles)

The tetrahydrocarbazole scaffold serves as a versatile platform for the construction of more complex heterocyclic systems. Research has demonstrated the ability to fuse various heterocyclic rings, such as diazines, thiazoles, oxazoles, and pyrazoles, onto the core structure. nih.govresearchgate.net For instance, the reaction of 4,7-dichloro evitachem.comnih.govnih.govoxadiazolo[3,4-d]pyridazine 1-oxide with 2,3,4,4a,9,9a-hexahydro-1H-carbazole leads to the formation of a bis-substituted product, creating a donor-acceptor-donor (D-A-D) type structure. mdpi.com In this specific reaction, the oxygen atom is eliminated from the furoxan ring, yielding 4,7-bis(1,2,3,4,4a,9a-hexahydro-9H-carbazol-9-yl)- evitachem.comnih.govnih.govoxadiazolo[3,4-d]pyridazine. mdpi.com

The following table details the reaction conditions for the synthesis of the aforementioned bis-substituted product:

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CH₂Cl₂ | Reflux | 6 | Low |

| 2 | DMF | 81 | - | Moderate |

| 3 | MeCN | Reflux | 6 | 65 |

Data sourced from a study on the nucleophilic substitution of chlorine atoms in the pyridazine (B1198779) ring of 4,7-dichloro evitachem.comnih.govnih.govoxadiazolo[3,4-d]pyridazine 1-oxide with 2,3,4,4a,9,9a-hexahydro-1H-carbazole. mdpi.com

Reactions with Carbonyl Compounds and Aldehydes

The tetrahydrocarbazole nucleus can react with carbonyl compounds and aldehydes. For example, the Fischer indole (B1671886) synthesis, a classic method for preparing indoles, can be adapted to synthesize tetrahydrocarbazoles by reacting substituted phenylhydrazines with cyclohexanones. wjarr.comyoutube.com This reaction proceeds through an acid-catalyzed intramolecular cyclization.

Furthermore, p-toluenesulfonic acid-catalyzed cascade reactions of 4-(indol-2-yl)-4-oxobutanal derivatives with various nucleophiles can produce 4-functionalized tetrahydrocarbazolones. nih.gov This process involves an initial intramolecular Friedel-Crafts hydroxyalkylation, followed by activation of the resulting 3-indolylmethanol intermediate and subsequent reaction with an external nucleophile. nih.gov

Nucleophilic Substitution Reactions on Derivatized Tetrahydrocarbazoles

Derivatized tetrahydrocarbazoles can participate in nucleophilic substitution reactions. A two-step process involving C-H amination has been described to functionalize tetrahydrocarbazoles. nih.gov The first step is a photocatalyzed oxidation of the tetrahydrocarbazole to form a hydroperoxide. nih.gov The second step is an acid-catalyzed nucleophilic substitution where the hydroperoxide acts as a leaving group after activation by acid catalysis, allowing for the introduction of a nucleophile. nih.gov This method has been successfully applied using aniline (B41778) nucleophiles. nih.gov

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole with Grignard reagents (organomagnesium halides) in the presence of copper(I) chloride has been shown to produce cis-4a,9a-dialkylhexahydrocarbazole derivatives. psu.edu This reaction proceeds through a radical mechanism and results in the formation of a cis-fused hexahydrocarbazole system. psu.edu Grignard reagents are known to be potent nucleophiles that can add to carbonyl groups and other electrophilic centers. masterorganicchemistry.comorganic-chemistry.orglibretexts.org

The table below summarizes the yields of various cis-4a,9a-dialkylhexahydrocarbazole derivatives obtained from the reaction of 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole with different Grignard reagents.

| Product | R Group | Yield (%) |

| 2a | Me | 95 |

| 2b | Bu | 92 |

| 2c | H | 85 |

| 2d | CH₂CH=CHPh | 88 |

| 2e | CH₂Ph | 90 |

| 2f | CH=CH₂ | 80 |

| 2g | Ph | 85 |

Data from a study on the reaction of 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole with Grignard reagents in the presence of Cu₂Cl₂. psu.edu

Stereochemical Outcomes in Tetrahydrocarbazole Reactions

The stereochemistry of reactions involving the this compound scaffold is a critical aspect of its chemistry, influencing the biological activity and material properties of its derivatives. The control over the relative and absolute configuration of substituents and the fusion of the heterocyclic rings are paramount in synthetic strategies.

Diastereoselectivity in Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of the tetrahydrocarbazole framework, often proceeding with a high degree of diastereoselectivity. The facial selectivity of the dienophile or dipole approaching the indole-derived diene or dipolarophile dictates the stereochemical outcome of the newly formed stereocenters.

One notable example is the visible light-promoted radical cation [4+2] cycloaddition between 2-vinylindoles and conjugated alkenes. rsc.org This method allows for the synthesis of complex tetrahydrocarbazoles with good diastereoselectivity. The reaction proceeds through a stepwise mechanism involving a single electron oxidation of the 2-vinylindole to form a radical cation, which then reacts with the alkene. The diastereoselectivity is influenced by the steric and electronic properties of the substituents on both the vinylindole and the alkene, guiding the approach of the reactants to form the more stable transition state. rsc.org

Another relevant strategy, while not forming a simple tetrahydrocarbazole, is the three-component 1,3-dipolar cycloaddition to create functionalized spirooxindoles fused to a β-tetrahydrocarboline moiety. nih.gov In these catalyst-free reactions, the in situ generated azomethine ylides from isatins and 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole react with 3-(2-nitrovinyl)-1H-indoles. This process exhibits excellent diastereoselectivity, with reported diastereomeric ratios often exceeding 99:1. The observed stereochemistry is rationalized by an endo-approach of the dipolarophile to the ylide, where steric hindrance between the bulky substituents on the isatin (B1672199) and the nitrovinylindole directs the cycloaddition to yield a single major diastereomer. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Diastereomeric Ratio (dr) | Ref. |

| Radical Cation [4+2] Cycloaddition | 2-Vinylindoles and Conjugated Alkenes | Visible Light, Photoredox Catalyst | Good | rsc.org |

| 1,3-Dipolar Cycloaddition | Isatins, 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole, 3-(2-Nitrovinyl)-1H-indoles | Reflux in MeOH | 10:1 to >99:1 | nih.gov |

Enantioselective Synthetic Approaches

The synthesis of enantiomerically pure or enriched tetrahydrocarbazoles is of significant interest due to the often distinct biological activities of different enantiomers. Several catalytic asymmetric methods have been developed to achieve this.

Chiral Brønsted acids, particularly phosphoric acid derivatives, have proven effective in catalyzing enantioselective domino Friedel-Crafts-type reactions of 3-substituted indole substrates to afford chiral tetrahydrocarbazoles with excellent enantiomeric excesses (up to >99% ee). nih.gov Similarly, a relay catalysis system combining a gold(I) complex with a chiral BINOL-derived phosphoric acid enables an intramolecular hydroamination/Michael addition cascade to construct functionalized tetrahydrocarbazoles in high yields and enantioselectivities. acs.org

Another successful strategy is the asymmetric transfer hydrogenation of prochiral 1-oxotetrahydrocarbazoles. Using commercially available Noyori-Ikariya ruthenium catalysts, various 1-hydroxytetrahydrocarbazoles have been prepared with exceptional enantiomeric excesses (up to >99% ee). thieme-connect.de The choice of hydrogen source, such as a formic acid-diamine mixture, is crucial for achieving high catalytic activity and selectivity. thieme-connect.de

Organocatalysis also provides a powerful route to chiral tetrahydrocarbazoles. An organocatalytic strategy employing a sterically hindered diarylsilylprolinol ether derivative as the catalyst facilitates a Diels-Alder reaction via trienamine activation. This reaction, between an N-protected 2-methylindole (B41428) acrylaldehyde and an ethyl cyanophenyl acrylate (B77674) dienophile, yields highly functionalized tetrahydrocarbazoles with excellent stereoselectivity. nih.gov

| Catalytic System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Ref. |

| Chiral Phosphoric Acid | Domino Friedel-Crafts | 3-Substituted Indoles | Up to >99% | nih.gov |

| Noyori-Ikariya Ru-Catalyst | Asymmetric Transfer Hydrogenation | 1-Oxotetrahydrocarbazoles | Up to >99% | thieme-connect.de |

| Gold(I) / Chiral Phosphoric Acid | Hydroamination/Michael Addition | Alkyne-tethered Indoles | High | acs.org |

| Diarylsilylprolinol Ether | Diels-Alder via Trienamine | N-Protected 2-Methylindole Acrylaldehyde | Excellent | nih.gov |

Cis-Fused Ring Junction Formation

The stereochemistry at the 4a and 9a positions of the this compound core defines the fusion of the cyclohexene (B86901) and indole rings. The formation of the cis-fused isomer is a common outcome in many synthetic routes, particularly those involving cycloaddition reactions.

The preference for cis-fusion can be understood through the principles of orbital overlap and steric interactions in the transition state of reactions like the Diels-Alder reaction. When a 2-vinylindole acts as the diene, the dienophile generally approaches from the face of the diene that leads to an endo transition state, which is favored by secondary orbital interactions. This approach typically results in the formation of a cis-fused ring junction.

In dearomative indole C3-alkylation and subsequent aza-Friedel-Crafts cascade reactions, the formation of 2,3-cis-fused indolines has been observed. nih.gov While this example leads to a different ring system, the underlying principle of achieving cis-stereocontrol through a carefully orchestrated cascade reaction is relevant. The stereochemistry is often directed by the initial bond formation, which sets up a conformation that favors the subsequent ring closure on the same face of the molecule, leading to the cis-fused product. nih.gov

Furthermore, stereocontrolled syntheses of other cis-fused bicyclic systems, such as those achieved through [3+2] cycloadditions of alkynyltungsten complexes with tethered aziridines, highlight how the geometry of the starting materials and the reaction mechanism can be manipulated to selectively produce cis-fused products. nih.gov In the context of tetrahydrocarbazole synthesis, particularly from intermolecular cycloadditions, the formation of the thermodynamically favored product can also influence the ring junction stereochemistry, although kinetically controlled reactions often predominate, favoring the cis-isomer.

Advanced Analytical and Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4,4a,9,9a-tetrahydro-3H-carbazole and its derivatives, ¹H and ¹³C NMR spectra are fundamental for confirming their identity and stereochemistry. frontiersin.orgrsc.org

In the ¹H NMR spectrum of 1,2,3,4-tetrahydrocarbazole (B147488), a closely related parent compound, characteristic signals for the aromatic protons are observed in the downfield region, while the protons of the saturated cyclohexene (B86901) ring appear at higher field strengths. chemicalbook.com For instance, in a deuterated chloroform (B151607) (CDCl₃) solution, the aromatic protons typically resonate as multiplets between δ 7.0 and 7.6 ppm. The protons on the carbons adjacent to the nitrogen and the aromatic ring (C4 and C5) show distinct multiplets, while the protons on the other methylene (B1212753) groups of the cyclohexene ring often appear as a complex multiplet. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, with signals for the aromatic carbons appearing in the range of δ 110–140 ppm. rsc.orgchemicalbook.com The carbons of the cyclohexene ring resonate at higher field strengths. The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the substitution pattern on the carbazole (B46965) ring system, making NMR a powerful tool for characterizing derivatives. frontiersin.orgrsc.org

Table 1: Representative NMR Data for Tetrahydrocarbazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| N,N-Dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide | 7.45–7.43 (m, 1H), 7.24–7.22 (m, 1H), 7.18 (td, J = 7.6, 1.2 Hz, 1H), 7.14 (td, J = 7.6, 1.2 Hz, 1H), 3.05 (s, 6H), 2.80–2.78 (m, 2H), 2.71–2.68 (m, 2H), 1.92–1.86 (m, 4H) | 154.7, 135.5, 135.2, 128.8, 122.3, 120.9, 118.2, 113.9, 111.5, 38.0, 23.2, 23.1, 22.9, 21.0 | rsc.org |

| tert-Butyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate | 8.12 (dd, J = 7.2, 0.8 Hz, 1H), 7.39 (dd, J = 7.2, 2.0 Hz, 1H), 7.26–7.18 (m, 2H), 3.01–2.98 (m, 2H), 2.66–2.63 (m, 2H), 1.92–1.80 (m, 4H), 1.67 (s, 9H) | 150.6, 135.8, 135.5, 129.8, 123.3, 122.3, 117.4, 116.5, 115.4 | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its analogs displays characteristic absorption bands that correspond to specific vibrational modes of the molecule. mdpi.com

A key feature in the IR spectrum of the parent 1,2,3,4-tetrahydrocarbazole is the N-H stretching vibration, which typically appears as a sharp band in the region of 3400-3300 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexene ring appear just below 3000 cm⁻¹. rsc.org The C=C stretching vibrations of the aromatic ring give rise to absorptions in the 1600-1450 cm⁻¹ region. rsc.orgresearchgate.net The substitution on the nitrogen or the carbazole ring will introduce new characteristic bands, which can be used to monitor the progress of a reaction. For example, the introduction of a carbonyl group in N-acetyl-tetrahydrocarbazole results in a strong C=O stretching band around 1670-1680 cm⁻¹. rsc.orgnist.gov

Table 2: Key IR Absorption Bands for Tetrahydrocarbazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretch | 3400-3300 | nih.gov |

| Aromatic C-H | Stretch | >3000 | researchgate.net |

| Aliphatic C-H | Stretch | <3000 | rsc.org |

| Aromatic C=C | Stretch | 1600-1450 | rsc.orgresearchgate.net |

| C=O (Amide) | Stretch | 1670-1680 | rsc.org |

Mass Spectrometry (e.g., HRMS, LRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of a compound with a high degree of confidence. rsc.orgmdpi.com Low-resolution mass spectrometry (LRMS) and gas chromatography-mass spectrometry (GC-MS) are routinely used to confirm the molecular weight and to analyze mixtures containing this compound and its derivatives. mdpi.com

The electron ionization (EI) mass spectrum of 1,2,3,4-tetrahydrocarbazole shows a prominent molecular ion peak (M⁺) at m/z 171, corresponding to its molecular weight. nih.gov The fragmentation pattern can also provide valuable structural information. For instance, the loss of a hydrogen atom to give the [M-1]⁺ ion is a common feature. In the case of N-acetyl-tetrahydrocarbazole, a fragment corresponding to the loss of the acetyl group is typically observed. nist.gov

Table 3: Mass Spectrometry Data for Tetrahydrocarbazole Derivatives

| Compound | Ionization Method | [M+H]⁺ or M⁺ (m/z) | Reference |

| N,N-Dimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide | HRMS | 243.1493 | rsc.org |

| Phenyl(1,2,3,4-tetrahydro-9H-carbazol-9-yl)methanone | HRMS | 298.1203 ([M+Na]⁺) | rsc.org |

| 1,2,3,4-Tetrahydrocarbazole | EI-MS | 171 | nih.gov |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. researchgate.net For derivatives of this compound that possess stereogenic centers, X-ray crystallography can be used to definitively establish their absolute configuration. researchgate.net

The crystal structure of 2,3,4,9-tetrahydro-1H-carbazole reveals that the cyclohexene ring adopts a half-chair conformation. researchgate.net In substituted derivatives, the conformation of this ring and the relative orientation of the substituents are precisely determined. This information is crucial for understanding the structure-activity relationships of biologically active carbazole derivatives. While obtaining suitable crystals for X-ray analysis can be a challenge, the detailed structural insights it provides are invaluable. nih.govspark904.nl

Chromatographic Techniques for Separation and Monitoring (e.g., TLC, GPC)

Chromatographic techniques are essential for the purification of this compound and its derivatives, as well as for monitoring the progress of chemical reactions. Thin-layer chromatography (TLC) is a simple and rapid method for qualitatively assessing the purity of a sample and for optimizing reaction conditions. rsc.org The retention factor (Rf) value on a TLC plate is dependent on the polarity of the compound and the solvent system used.

Column chromatography, often using silica (B1680970) gel as the stationary phase, is the primary method for purifying multigram quantities of these compounds. rsc.orgmdpi.com The choice of eluent is critical for achieving good separation. Gel permeation chromatography (GPC) can be employed for the separation of oligomeric or polymeric carbazole derivatives based on their size. The combination of these chromatographic techniques allows for the isolation of highly pure samples of this compound and its analogs, which is a prerequisite for their thorough spectroscopic characterization and further application.

Computational Chemistry and Theoretical Investigations of 4,4a,9,9a Tetrahydro 3h Carbazole

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of reaction mechanisms involving tetrahydrocarbazole derivatives. These studies provide a detailed understanding of the energy landscapes of chemical reactions, helping to identify transition states, intermediates, and the most probable reaction pathways.

A notable application of DFT in this area is the study of the dehydrogenation of tetrahydrocarbazoles to form carbazoles. For instance, a combined experimental and DFT study on the dehydrogenation of tetrahydrocarbazole over a palladium catalyst revealed that the initial hydrogen abstraction presents the highest energy barrier in the reaction sequence. acs.orgresearchgate.net The calculations indicated that the reaction is initiated by the cleavage of C-H bonds at specific positions on the cyclohexane (B81311) ring. researchgate.net Such computational models help in understanding the catalyst's role and the reaction kinetics, including phenomena like product inhibition. researchgate.net

While specific DFT studies exclusively on the reaction mechanisms of 4,4a,9,9a-tetrahydro-3H-carbazole are not extensively documented in publicly available literature, the principles from studies on the general tetrahydrocarbazole framework are directly applicable. Theoretical investigations would typically involve mapping the potential energy surface for reactions such as electrophilic substitution, oxidation, or ring-opening.

Table 1: Hypothetical DFT Data for a Key Reaction Step of a Tetrahydrocarbazole Derivative

| Parameter | Value (kcal/mol) | Description |

| Reactant Complex Energy | 0.0 | Relative energy of the starting materials. |

| Transition State Energy | +15.2 | The energy barrier for the rate-determining step. |

| Intermediate Energy | -5.8 | The relative energy of a stable intermediate species. |

| Product Complex Energy | -20.5 | The overall energy change of the reaction. |

This table illustrates the type of data generated from DFT calculations to analyze a reaction mechanism. The values are hypothetical and serve as an example.

Computational Modeling of Stereochemical Control and Conformational Equilibrium

The stereochemistry of the this compound core, with its multiple chiral centers, is a critical aspect that dictates its biological activity and chemical reactivity. Computational modeling provides profound insights into the stereochemical control of synthetic reactions and the conformational equilibrium of the resulting products. The saturated portion of the molecule allows for the existence of multiple conformers. rsc.org

High-level quantum chemistry calculations, such as those employing Møller-Plesset perturbation theory (MP2), can be used to identify stable conformations and the energy barriers between them. rsc.org For similar cyclic systems, computational analyses have successfully predicted the most stable conformers and have been corroborated by experimental techniques like high-resolution microwave spectroscopy. rsc.org These studies can discriminate between multiple stable conformations, such as different pairs of energetically equivalent enantiomers. rsc.org

In the context of this compound, computational models can be used to:

Predict the preferred diastereomer in a synthesis by calculating the transition state energies leading to different stereoisomers.

Determine the relative stabilities of various conformations of the molecule.

Understand the influence of substituents on the conformational preferences of the tetrahydrocarbazole ring system.

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Method | Relative Energy (kcal/mol) |

| Chair-like (cis) | B3LYP/6-31G | 0.00 |

| Boat-like (cis) | B3LYP/6-31G | +4.5 |

| Chair-like (trans) | B3LYP/6-31G | +1.2 |

| Boat-like (trans) | B3LYP/6-31G | +6.0 |

This table presents hypothetical relative energies for different conformations of this compound, as would be determined by DFT calculations. These values are for illustrative purposes.

In Silico Prediction Methods Relevant to Synthetic Outcomes

In silico prediction methods encompass a range of computational techniques that are valuable for forecasting the outcomes of synthetic procedures and for designing novel derivatives with desired properties. These methods are particularly relevant for complex molecules like this compound.

For example, molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding affinity of tetrahydrocarbazole derivatives to biological targets, thereby guiding the synthesis of potentially bioactive compounds. mdpi.comnih.gov In one study, molecular docking was used to evaluate the interaction of tetrahydrocarbazole-tethered triazoles with telomerase reverse transcriptase (TERT), with the calculated binding energy suggesting a favorable interaction. mdpi.com

Furthermore, computational tools can predict various physicochemical properties that are crucial for synthetic planning and drug development, such as:

Reactivity indices: Calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), these indices help in predicting the most likely sites for electrophilic and nucleophilic attack.

Spectroscopic properties: Computational methods can predict NMR and IR spectra, which can aid in the characterization of synthetic products.

Thermodynamic stability: Calculations can estimate the heats of formation and other thermodynamic parameters, providing insights into the stability of different isomers and guiding synthetic strategies towards the most stable products.

Table 3: Predicted Properties for a Tetrahydrocarbazole Derivative using In Silico Methods

| Property | Predicted Value | Method |

| Binding Energy to Target X | -8.5 kcal/mol | Molecular Docking |

| LogP | 3.2 | QSAR Model |

| HOMO-LUMO Gap | 5.1 eV | DFT (B3LYP/6-31G*) |

| 13C NMR Chemical Shift (C4a) | 55.4 ppm | GIAO-DFT |

This table provides examples of how in silico methods can be used to predict various properties of a this compound derivative. The values are hypothetical.

Synthetic Utility of 4,4a,9,9a Tetrahydro 3h Carbazole As a Building Block in Organic Synthesis

Precursors for Carbazole (B46965) Core Construction

One of the most fundamental applications of the tetrahydrocarbazole scaffold is its use as a direct precursor to the fully aromatic carbazole core. The conversion is achieved through dehydrogenation or aromatization reactions, which can be accomplished using various chemical and electrochemical methods.

Palladium-catalyzed dehydrogenation is a well-established and efficient method. researchgate.netacs.org Studies have shown that heating 1,2,3,4-tetrahydrocarbazole (B147488) in the presence of a palladium catalyst, often supported on materials like alumina (B75360) (Pd/Al₂O₃) or carbon, effectively removes hydrogen atoms to yield the corresponding carbazole. researchgate.netsciencemadness.org A detailed investigation combining deuterium (B1214612) exchange experiments and density functional theory (DFT) calculations on the palladium-catalyzed dehydrogenation of 1,2,3,4-tetrahydrocarbazole revealed that the reaction is dominated by the initial cleavage of C-H bonds at the C1 and C4 positions. researchgate.net While the reaction demonstrates high selectivity for the carbazole product, it can be slowed by product inhibition, where the more strongly adsorbing carbazole product competes with the reactant for active sites on the catalyst surface. researchgate.net

More recently, electrochemical methods have emerged as a powerful alternative. Anodic oxidation has been successfully used for the aromatization of N-protected 1,2,3,4-tetrahydrocarbazoles. acs.orgnih.gov This method employs an inexpensive bromide source, such as lithium bromide (LiBr), as a mediator to facilitate the efficient conversion to the corresponding carbazole products. acs.org

The following table summarizes common methods for the aromatization of tetrahydrocarbazoles.

Table 1: Selected Methods for Dehydrogenation of Tetrahydrocarbazoles

| Method | Reagents/Catalyst | Substrate Example | Key Finding | Reference |

|---|---|---|---|---|

| Catalytic Dehydrogenation | 5% Pd/Al₂O₃ | 1,2,3,4-Tetrahydrocarbazole | Achieved 81% conversion after 27 hours at 413 K; reaction showed 100% selectivity but was subject to product inhibition. | researchgate.net |

| Catalytic Dehydrogenation | Palladium on carbon in cumene | 1,2,3,4-Tetrahydrocarbazole | Effective conversion to carbazole at reflux temperature. | sciencemadness.org |

| Anodic Oxidation | LiBr (mediator), Acetic Acid | N-protected 1,2,3,4-Tetrahydrocarbazoles | Efficient and inexpensive electrochemical method for aromatization. | acs.orgnih.gov |

Intermediates in the Synthesis of Complex Polycyclic Indole (B1671886) Scaffolds

Tetrahydrocarbazole derivatives, particularly oxo-tetrahydrocarbazoles, are pivotal intermediates in the total synthesis of numerous complex indole and carbazole alkaloids. asianpubs.orgresearchgate.net Their rigid framework provides a pre-formed ABC ring system that can be strategically functionalized and elaborated to construct intricate, multi-ring natural product structures.

The utility of these intermediates is prominently featured in the synthesis of alkaloids from the Strychnos family. For instance, a key step in a formal synthesis of strychnine (B123637) involved a cyclization reaction of a starting tetrahydrocarbazole bearing a nitrile-alkyl side chain to construct the characteristic skeletal architecture of strychnos-type alkaloids. researchgate.net The synthesis of other complex indole alkaloids, such as minfiensine, has also employed a Fischer indole synthesis to create a tetrahydrocarbazole core, which is then carried through subsequent transformations. rsc.org

Similarly, 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole, readily prepared via the Fischer indole synthesis, served as the foundational building block for the total synthesis of the carbazole alkaloid murrayanine. rsc.org 4-Oxo-tetrahydrocarbazole derivatives have also been instrumental as intermediates in synthesizing various indole alkaloids and other biologically active compounds. asianpubs.org

Table 2: Application of Tetrahydrocarbazoles in Alkaloid Synthesis

| Tetrahydrocarbazole Intermediate | Target Alkaloid/Scaffold | Synthetic Strategy | Reference |

|---|---|---|---|

| Tetrahydrocarbazole with nitrile-alkyl side chain | Strychnos skeletal-type alkaloids | Mediated cyclization to form the core architecture. | researchgate.net |

| 1-Oxo-3-methyl-1,2,3,4-tetrahydrocarbazole | Murrayanine | Used as a key intermediate derived from a Fischer indole synthesis. | rsc.org |

| 4-Oxo-tetrahydrocarbazole derivatives | Indole alkaloids | Serve as versatile intermediates for further elaboration. | asianpubs.org |

| Indole product from 1,4-cyclohexanedione (B43130) monoethyleneacetal | Minfiensine | Fischer indole synthesis to provide the tetrahydrocarbazole core for subsequent steps. | rsc.org |

Role in the Generation of Diverse Heterocyclic Systems

The tetrahydrocarbazole scaffold is not limited to producing carbazoles and indole alkaloids; it also serves as a versatile precursor for a variety of other heterocyclic systems. The reactivity of the indole nitrogen and the partially saturated ring allows for diverse functionalization and ring-forming reactions.

A notable example is the synthesis of donor-acceptor-donor (D-A-D) type structures. In one study, 2,3,4,4a,9,9a-hexahydro-1H-carbazole was reacted with 4,7-dichloro researchgate.netacs.orgwjarr.comoxadiazolo[3,4-d]pyridazine 1-oxide via nucleophilic substitution. mdpi.com This reaction yielded a novel bis-substituted product, 4,7-bis(1,2,3,4,4a,9a-hexahydro-9H-carbazol-9-yl)- researchgate.netacs.orgwjarr.comoxadiazolo[3,4-d]pyridazine, a complex heterocyclic system with potential applications in materials science. mdpi.com

Furthermore, the fully aromatized carbazole, derived from its tetrahydro-precursor, can be used to build other heterocycles. For example, 9H-carbazole can be converted to 2-(9H-carbazol-9-yl)acetohydrazide, which then acts as a building block for synthesizing pyrimidine (B1678525) and pyrazole (B372694) derivatives through reactions with dicarbonyl compounds and subsequent cyclization. arabjchem.org In another approach, carbazole-based flavonols (chromen-4-ones) were synthesized from 9-ethyl-9H-carbazole-3-carbaldehyde via a modified Algar–Flynn–Oyamada reaction. shd-pub.org.rs Tetrahydrocarbazole has also been shown to act as an efficient catalyst in an Electron Donor-Acceptor (EDA) complex for the synthesis of biaryl and aryl-heteroaryl compounds. rsc.org

Application in the Construction of Advanced Organic Materials

The electron-rich nature and high charge-carrier mobility of the carbazole ring make it a highly desirable component in advanced organic materials used in electronic devices. bohrium.com Tetrahydrocarbazoles are critical starting materials in this field, as they provide access to the functional carbazole units that form the core of these materials.

Donor-acceptor (D-A) and donor-acceptor-donor (D-A-D) architectures are particularly important for tuning the properties of materials for organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netnih.gov The synthesis of these materials often involves incorporating a carbazole moiety as the electron-donating unit. For instance, 2,3,4,4a,9,9a-hexahydro-1H-carbazole has been used to synthesize D-A-D structures for potential use in OLEDs. mdpi.com

By modifying the carbazole donor and linking it with various acceptor units through π-conjugated bridges (like thiophenes), scientists can fine-tune the electronic properties, such as the HOMO/LUMO energy levels and the optical bandgap, of the resulting materials. mdpi.com This molecular engineering approach, which starts from simple precursors like tetrahydrocarbazole, is essential for developing next-generation organic electronic devices.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4,4a,9,9a-tetrahydro-3H-carbazole derivatives, and how do reaction conditions influence product purity?

- Methodological Answer : The Fischer indole synthesis is a cornerstone method, involving cyclohexanone and substituted phenylhydrazines under acidic conditions. Cyclization and aromatization steps are critical for forming the carbazole core . For example, using 1,4-dibromobutane with carbazole in toluene at 45°C yields alkylated derivatives, but unreacted reagents require vacuum distillation for purification . Key variables include temperature (e.g., 45°C vs. reflux) and catalyst choice (e.g., TBAB for phase-transfer reactions) .

Q. How can researchers validate the structural integrity of this compound derivatives post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Distinguish between tetrahydro and aromatic protons (e.g., δ 1.5–2.5 ppm for cyclohexane-derived hydrogens vs. δ 6.5–8.5 ppm for aromatic indole protons) .

- X-ray crystallography : Resolves stereochemical ambiguities in fused-ring systems .

- Mass spectrometry : Confirm molecular weight (e.g., C12H14N2 derivatives show M<sup>+</sup> peaks at m/z 186.25) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.